molecular formula C20H16O6 B108419 Erysubin A CAS No. 221150-18-1

Erysubin A

Cat. No.: B108419
CAS No.: 221150-18-1
M. Wt: 352.3 g/mol
InChI Key: FJWVISOPPWPZGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erysubin A involves several steps, starting from mono- or di-O-allylated chalcones. These chalcones undergo reactions with hypervalent iodine reagents, leading to the formation of isoflavones via a 2,3-oxidative rearrangement and flavone isomers via 2,3-dehydrogenation . The key intermediates in this synthesis are flavanones, which are crucial for the formation of the final product.

Industrial Production Methods: This process typically includes solvent extraction, chromatography, and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Erysubin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different isoflavone and flavone derivatives, which can exhibit varying degrees of biological activity .

Comparison with Similar Compounds

Erysubin A is part of a family of prenylated isoflavonoids, which includes compounds like erysubin B, wighteone, and erythrinin C . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:

This compound stands out due to its potent cytotoxic effects and dual activity in enzyme inhibition and insulin secretion, making it a unique and valuable compound for further research and development.

Biological Activity

Chemical Structure and Properties

Erysubin A has the molecular formula C20H16O6C_{20}H_{16}O_6 and is characterized by a prenylated isoflavonoid structure. Its synthesis involves several chemical reactions starting from mono- or di-O-allylated chalcones, which are transformed into isoflavones through oxidative rearrangement and dehydrogenation processes.

Biological Activity

This compound exhibits significant biological activity, primarily through its cytotoxic effects on cancer cells and its antibacterial properties.

Cytotoxic Effects

Research has demonstrated that this compound possesses cytotoxic properties against HL-60 cells (a human promyelocytic leukemia cell line), with an IC50 value ranging from 4.3 ± 0.7 to 18.0 ± 1.7 µM. This range indicates a potent ability to inhibit cell proliferation, making it a candidate for further studies in cancer therapeutics.

Antibacterial Activity

This compound has also shown promising antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial growth and reproduction by targeting specific biochemical pathways within the bacteria .

The antibacterial action of this compound is believed to interfere with bacterial cellular functions, leading to inhibited growth. It may interact with various biomolecules, potentially causing enzyme inhibition or alterations in gene expression .

Case Studies

Several studies have investigated the biological activities of related compounds within the Erythrina genus, contributing to understanding this compound's potential applications:

  • Antimicrobial Isoflavones : A study on isoflavones from Erythrina lysistemon identified several derivatives with varying minimum inhibitory concentration (MIC) values against skin pathogens. The research indicated that the structural features of these compounds significantly affect their antimicrobial potency .
  • Structure-Activity Relationship (SAR) : Analysis of prenylated isoflavonoids revealed that certain modifications, such as hydroxyl group positioning, correlate with lower MIC values against MRSA. This suggests that similar modifications in this compound could enhance its biological activity .

Data Table: Biological Activity Summary

Activity Type Target IC50/MIC Value Reference
CytotoxicityHL-60 Cells4.3 ± 0.7 to 18.0 ± 1.7 µM
Antibacterial ActivityMethicillin-resistant S. aureus15.4 - 20.5 µM
Antimicrobial ActivityVarious Bacterial StrainsRanges from 1–600 μg/mL

Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWVISOPPWPZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the biological activity of Erysubin A?

A: While this compound itself wasn't directly tested in the provided research, closely related compounds like Erysubin F and its synthetic analogs were investigated for their antibacterial activity. [] These compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of prenylated isoflavonoids as antibacterial agents. [] Further research is needed to determine if this compound shares similar activity.

Q2: Have any studies examined the structure-activity relationship (SAR) of this compound or related compounds?

A: Yes, research on similar prenylated isoflavonoids like 8-prenyldaidzein, Licoflavone, and Erysubin F has explored their structure-activity relationship, particularly in the context of antioxidant activity. [] These studies employed computational chemistry techniques, including DFT calculations and molecular docking, to investigate the impact of structural features on their radical scavenging potential and interactions with enzymes like xanthine oxidase and inducible nitric oxide synthase. [] While this research doesn't directly address this compound, it suggests that the position and type of substituents on the core isoflavonoid structure could significantly influence its biological activity.

Q3: What are the known sources of this compound in nature?

A: this compound has been isolated from the stem bark of Erythrina suberosa var. glabrescences. [, ] This plant species, belonging to the Fabaceae family, is known to be a rich source of prenylated isoflavonoids with diverse biological activities.

Q4: What are the potential future directions for research on this compound?

A4: Given the limited information available specifically on this compound, future research could focus on:

  • Biological activity screening: Evaluating this compound's activity against various bacterial strains, fungi, and examining its potential anti-inflammatory and cytotoxic effects, as observed with other prenylated isoflavonoids. []

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